Ser-Val
説明
Ser-Val is a dipeptide formed from L-serine and L-valine residues . It is a molecular entity capable of accepting a hydron from a donor (Bronsted acid) and is considered a metabolite .
Molecular Structure Analysis
Ser-Val has a molecular formula of C8H16N2O4 . Its structure includes a serine residue and a valine residue linked by a peptide bond. The average mass is 204.224 Da and the monoisotopic mass is 204.111008 Da .Physical And Chemical Properties Analysis
Ser-Val has a density of 1.2±0.1 g/cm^3, a boiling point of 512.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It has 6 hydrogen bond acceptors, 5 hydrogen bond donors, and 5 freely rotating bonds .科学的研究の応用
Cardiovascular Diseases
Seryl-tRNA synthetases (SerRSs) have been found to interact with diverse proteins, enabling them to enhance their role in the translation of the genetic message or to perform alternative functions in cellular processes . One of these processes is the regulation of cardiovascular diseases . However, the exact role of serylvaline in this process is not clear and requires further research.
Translation of Genetic Message
SerRSs, which are related to serylvaline, play a crucial role in the translation of the genetic message . They interact with diverse proteins, enhancing their role in the translation of the genetic message or performing alternative functions in cellular processes beyond translation .
Peroxisome Function
SerRSs also interact with peroxin Pex21p, providing a connection between translation and peroxisome function . Peroxisomes are essential for various metabolic functions in cellular lipid metabolism, including fatty acid β-oxidation, synthesis of ether glycerolipid plasmalogens, and redox homeostasis .
Brassinosteroid Metabolism
The partnership between Arabidopsis SerRS and BEN1 indicates a link between translation and brassinosteroid metabolism . Brassinosteroids are plant hormones that play a crucial role in regulating plant growth and developmental processes .
Mitochondrial Translation and Replication
In Drosophila, the unusual heterodimeric mitochondrial SerRS coordinates mitochondrial translation and replication via interaction with LON protease . Mitochondria have their own DNA replication system that involves mitochondria-specific proteins .
Vascular Development and Angiogenesis
Human cytosolic SerRS is a cellular hub protein connecting translation to vascular development, angiogenesis, lipogenesis, and telomere maintenance . The development of new blood vessels is essential to embryonic growth and throughout life for physiological repair processes such as wound healing, post-ischaemic tissue restoration, and the endometrial changes of the menstrual cycle .
Biomarker Research
Carboxymethyl lysine, an advanced glycation end product, is of interest as a potential biomarker of cardiovascular and other diseases . A high-throughput sample preparation method based on 96-well plates was developed. Protein-bound carboxymethyl lysine and lysine were quantified by isotope dilution mass spectrometry (IDMS) using reversed phase chromatography coupled to a high-resolution accurate mass Orbitrap Exactive mass spectrometer . This method makes it possible to analyze large cohorts required to determine the potential of carboxymethyl lysine as a biomarker .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGMCVCQBJPSH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427223 | |
Record name | L-Valine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ser-Val | |
CAS RN |
51782-06-0 | |
Record name | L-Valine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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